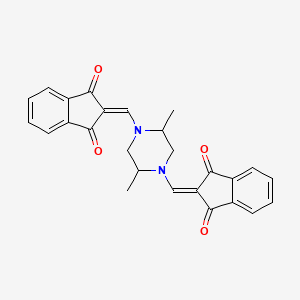

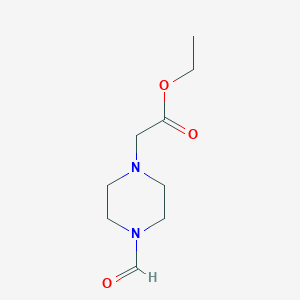

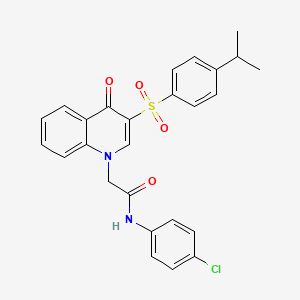

![molecular formula C25H20ClN3 B2731387 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-85-4](/img/structure/B2731387.png)

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3 and its molecular weight is 397.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quinoxaline and its Derivatives in Research Quinoxalines, including structures similar to 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, are significant in scientific research due to their wide range of applications. They are used as dyes, pharmaceuticals, and antibiotics. Moreover, their antitumoral properties are being explored, with recent studies focusing on quinoxaline and its analogs as catalyst ligands. These compounds can be synthesized through the condensation of ortho-diamines with 1,2-diketones, offering a versatile method for creating a variety of substituted derivatives (Aastha Pareek and Dharma Kishor, 2015).

Optoelectronic Materials Development Quinazolines, closely related to quinoxalines, have been extensively researched for their potential in optoelectronic materials. These compounds, through modifications, have shown promise in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems has proven valuable for the development of materials used in organic light-emitting diodes (OLEDs), including high-efficiency phosphorescent materials and colorimetric pH sensors (G. Lipunova et al., 2018).

Corrosion Inhibition Quinoline derivatives have demonstrated effectiveness as anticorrosive materials. These compounds can form highly stable chelating complexes with surface metallic atoms, showcasing their utility in protecting metals from corrosion. This application is crucial for maintaining the integrity of materials in various industrial applications (C. Verma et al., 2020).

Molecular Design and Self-Organization Hexaazatriphenylene (HAT) derivatives, with structures related to quinoxalines and quinazolines, have been explored for their use in molecular design, self-organization, and a variety of device applications. Their rigid, planar structure and excellent π–π stacking ability make them suitable as scaffolds for creating materials with specific electronic and optical properties (J. Segura et al., 2015).

Anticancer Activity of Quinazoline Derivatives The therapeutic potential of quinazoline derivatives, particularly against colorectal cancer, has been highlighted in recent research. These compounds inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This suggests the quinazoline nucleus's potential for developing new anti-colorectal cancer agents (N. Moorthy et al., 2023).

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3/c1-15-4-11-23-21(12-15)25-22(14-27-23)24(18-6-8-19(26)9-7-18)28-29(25)20-10-5-16(2)17(3)13-20/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOHSRCIVQUDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

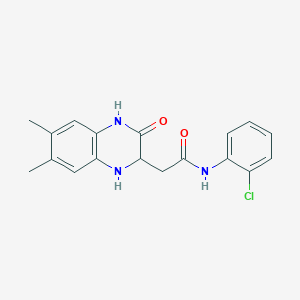

![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)

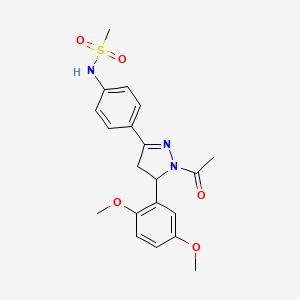

![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)

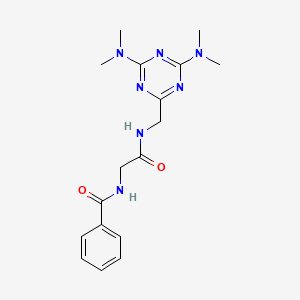

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)